2,5-Bis(4-chlorophenyl)pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Bis(4-chlorophenyl)pyrazine is a heterocyclic compound with the molecular formula C16H10Cl2N2. It is characterized by a pyrazine ring substituted with two 4-chlorophenyl groups at the 2 and 5 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis(4-chlorophenyl)pyrazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-chlorobenzaldehyde with hydrazine to form the corresponding hydrazone, which then undergoes cyclization to yield the pyrazine ring . The reaction conditions often involve the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 2,5-Bis(4-chlorophenyl)pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can yield dihydropyrazine derivatives.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, leading to the formation of various substituted pyrazines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atoms.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazine N-oxides, while substitution reactions can produce a variety of substituted pyrazines with different functional groups .
Scientific Research Applications
2,5-Bis(4-chlorophenyl)pyrazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 2,5-Bis(4-chlorophenyl)pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis . The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
2,5-Diphenylpyrazine: Similar structure but lacks the chlorine atoms.
2,5-Bis(4-fluorophenyl)pyrazine: Similar structure with fluorine substituents instead of chlorine.
2,5-Bis(4-methylphenyl)pyrazine: Similar structure with methyl groups instead of chlorine.
Uniqueness: 2,5-Bis(4-chlorophenyl)pyrazine is unique due to the presence of chlorine atoms, which can influence its reactivity and biological activity.
Properties
CAS No. |
74376-33-3 |
---|---|
Molecular Formula |
C16H10Cl2N2 |
Molecular Weight |
301.2 g/mol |
IUPAC Name |
2,5-bis(4-chlorophenyl)pyrazine |
InChI |
InChI=1S/C16H10Cl2N2/c17-13-5-1-11(2-6-13)15-9-20-16(10-19-15)12-3-7-14(18)8-4-12/h1-10H |
InChI Key |
UMBLOHGDCWEGIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(C=N2)C3=CC=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.